molecular formula C12H8F3NO B6329709 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine CAS No. 108281-81-8

2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine

Cat. No.: B6329709
CAS No.: 108281-81-8
M. Wt: 239.19 g/mol
InChI Key: HYBCAXIXHYDOHH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine is an organic compound with the molecular formula C12H8F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the hydroxyl group on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-pyridone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers and other similar compounds .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-16-11(10)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBCAXIXHYDOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618178
Record name 3-[3-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108281-81-8
Record name 3-[3-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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